Trimethyl((4-pentylphenyl)ethynyl)silane
Overview
Description
Trimethyl((4-pentylphenyl)ethynyl)silane is an organic compound that belongs to the class of alkynes It features a trimethylsilyl group attached to an acetylene moiety, which is further connected to a 4-pentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane typically involves the coupling of 4-pentylphenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Trimethyl((4-pentylphenyl)ethynyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation can reduce the alkyne to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Trimethyl((4-pentylphenyl)ethynyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating organic semiconductors and liquid crystals.
Biology and Medicine: While specific biological applications are limited, derivatives of similar compounds are investigated for their potential in drug development and bioimaging.
Mechanism of Action
The mechanism of action of Trimethyl((4-pentylphenyl)ethynyl)silane is primarily related to its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenylacetylene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilylacetylene: Does not have the 4-pentylphenyl group, limiting its applications in materials science.
2-(4-Pentylphenyl)ethynylbenzene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.
Uniqueness
Trimethyl((4-pentylphenyl)ethynyl)silane is unique due to the combination of the 4-pentylphenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
trimethyl-[2-(4-pentylphenyl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHWMRQVNSBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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